5-Hydrazinyl-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile
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Overview
Description
5-Hydrazinyl-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound that contains both an oxazole ring and a hydrazine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinyl-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile typically involves the reaction of 2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydrazine group in 5-Hydrazinyl-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives with different substituents.
Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazone derivatives, while substitution reactions can produce a variety of substituted oxazole compounds.
Scientific Research Applications
5-Hydrazinyl-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Hydrazinyl-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This interaction can disrupt cellular processes, making the compound effective in antimicrobial and anticancer applications.
Comparison with Similar Compounds
Similar Compounds
5-Hydrazinyl-2-methylpyridine: Another hydrazine-containing heterocycle with similar reactivity.
5-Hydrazinyl-2-methoxypyridine: A compound with a methoxy group instead of the 2-methylpropyl group.
Uniqueness
5-Hydrazinyl-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile is unique due to the presence of both the oxazole ring and the hydrazine group, which confer distinct chemical properties and reactivity. Its specific structure allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.
Properties
IUPAC Name |
5-hydrazinyl-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c1-5(2)3-7-11-6(4-9)8(12-10)13-7/h5,12H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNAFMQCYLBDIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=C(O1)NN)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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